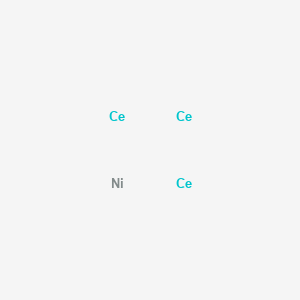

Cerium;nickel

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cerium and nickel compounds, particularly nickel-doped ceria (CeO₂), have garnered significant attention in various scientific fields due to their unique properties. Cerium (Ce) is a rare-earth metal, while nickel (Ni) is a transition metal. When combined, they form compounds that exhibit enhanced catalytic, electronic, and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Co-precipitation Method: This method involves the simultaneous precipitation of cerium and nickel salts from an aqueous solution.

Sol-Gel Method: This involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination.

Schiff-Base Complexes: Nickel-doped ceria nanoparticles can be synthesized using Schiff-base complexes, which ensure the close association of cerium and nickel ions during nucleation and growth.

Industrial Production Methods

Industrial production often employs the co-precipitation method due to its scalability and cost-effectiveness. The sol-gel method is also used for applications requiring high purity and specific particle sizes .

Chemical Reactions Analysis

Types of Reactions

Oxidation and Reduction: Cerium and nickel compounds undergo redox reactions, where cerium can switch between Ce³⁺ and Ce⁴⁺ states, and nickel can switch between Ni²⁺ and Ni³⁺ states

Substitution: Nickel can substitute cerium in the ceria lattice, forming solid solutions that exhibit unique catalytic properties.

Common Reagents and Conditions

Oxidizing Agents: Oxygen (O₂) and hydrogen peroxide (H₂O₂) are commonly used to oxidize cerium and nickel compounds.

Reducing Agents: Hydrogen (H₂) and carbon monoxide (CO) are used to reduce these compounds.

Major Products

Nickel-Doped Ceria (Ni₀.₁Ce₀.₉O₂₋ₓ): Exhibits enhanced reducibility and catalytic properties.

CeNiO₃: A compound with promising applications in catalysis and energy storage.

Scientific Research Applications

Catalysis: Nickel-doped ceria is widely used as a catalyst in automotive exhaust systems and industrial chemical reactions due to its excellent redox properties

Energy Storage: CeNiO₃ compounds are investigated for their potential in energy storage applications.

Biomedical Applications: Cerium oxide nanoparticles, including those doped with nickel, are explored for their antioxidant properties and potential use in drug delivery systems.

Environmental Applications: These compounds are used in photocatalysis for the degradation of organic pollutants.

Mechanism of Action

The unique catalytic properties of cerium and nickel compounds are attributed to the facile and reversible exchange between Ce⁴⁺ and Ce³⁺ oxidation states, which allows for fast uptake and release of oxygen. Nickel enhances the reducibility of ceria, making it more effective in catalytic applications . The molecular targets and pathways involved include the redox cycles of cerium and nickel ions, which facilitate various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Cerium Oxide (CeO₂): Known for its catalytic properties and used in similar applications as nickel-doped ceria.

Nickel Oxide (NiO): Used in catalysis and energy storage but lacks the enhanced properties seen in nickel-doped ceria.

Uniqueness

Nickel-doped ceria stands out due to its enhanced reducibility and catalytic efficiency, which are superior to those of pure cerium or nickel oxides. The incorporation of nickel into the ceria lattice creates a synergistic effect that improves the overall performance of the compound .

Properties

CAS No. |

39466-61-0 |

|---|---|

Molecular Formula |

Ce3Ni |

Molecular Weight |

479.04 g/mol |

IUPAC Name |

cerium;nickel |

InChI |

InChI=1S/3Ce.Ni |

InChI Key |

LBHKIIKPPDMOGE-UHFFFAOYSA-N |

Canonical SMILES |

[Ni].[Ce].[Ce].[Ce] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)

![3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]](/img/structure/B14676262.png)